molecular formula C11H14N2O2 B11896386 N-(3-(Azetidin-3-yloxy)phenyl)acetamide

N-(3-(Azetidin-3-yloxy)phenyl)acetamide

Cat. No.: B11896386
M. Wt: 206.24 g/mol
InChI Key: HSDWJNPWRVJXJF-UHFFFAOYSA-N
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Description

N-(3-(Azetidin-3-yloxy)phenyl)acetamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound is known for its unique structure, which includes an azetidine ring attached to a phenyl group via an ether linkage, and an acetamide group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Azetidin-3-yloxy)phenyl)acetamide typically involves the reaction of 3-hydroxyphenylacetamide with azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-hydroxyphenylacetamide and azetidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

    Procedure: The 3-hydroxyphenylacetamide is first dissolved in the solvent, followed by the addition of the base. Azetidine is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours until the completion of the reaction.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Azetidin-3-yloxy)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(3-(Azetidin-3-yloxy)phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(Azetidin-3-yloxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(3-(Azetidin-3-yloxy)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azetidine ring and ether linkage, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[3-(azetidin-3-yloxy)phenyl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14)

InChI Key

HSDWJNPWRVJXJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CNC2

Origin of Product

United States

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